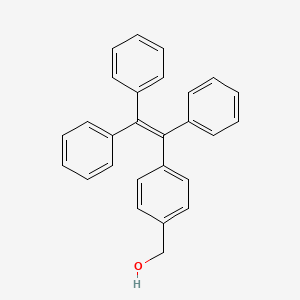
(4-(1,2,2-Triphenylvinyl)phenyl)methanol
Overview
Description
(4-(1,2,2-Triphenylvinyl)phenyl)methanol is a useful research compound. Its molecular formula is C27H22O and its molecular weight is 362.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-(1,2,2-Triphenylvinyl)phenyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(1,2,2-Triphenylvinyl)phenyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photoluminescent Properties
- Blue Solid-State Luminescence: Tetraphenylethene-organophosphorus dyads, including derivatives of (4-(1,2,2-triphenylvinyl)phenyl)methanol, have been synthesized. They exhibit intense solid-state blue emission and display aggregation-induced emission behaviors, which are significant for their luminescent properties and applications (Chen et al., 2015).
Polymer and Resin Synthesis
- Trityl Functionalized Polystyrene Resin: The compound has been used in the preparation of trityl functionalized polystyrene resin with a tetrahydrofuran cross-linker, suitable for solid-phase organic synthesis (Manzotti et al., 2000).
Catalysis and Chemical Reactions
- Enantioselective Epoxidation: A related compound, (1R,3S,4S)-2-Azanorbornyl-3-methanol, was used as a catalyst for the enantioselective epoxidation of α,β-enones, which suggests potential catalytic applications for similar compounds (Lu et al., 2008).
Material Science and Engineering
- Fluorescent Poly(Aryl Ether Ketone)s: A monomer containing a derivative of (4-(1,2,2-Triphenylvinyl)phenyl)methanol was used to create high fluorescence intensity poly(aryl ether ketone) copolymers, indicating its utility in materials science, particularly in developing fluorescent materials (Li et al., 2016).
Optical and Electronic Applications
- Deep-Blue Aggregation-Induced Emission Luminogens: Derivatives of 4,4′‐bis(1,2,2‐triphenylvinyl)biphenyl, structurally similar to (4-(1,2,2-Triphenylvinyl)phenyl)methanol, have been used to develop deep-blue emission luminogens for non-doped OLEDs, demonstrating its significance in the field of optoelectronics (Huang et al., 2013).
properties
IUPAC Name |
[4-(1,2,2-triphenylethenyl)phenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22O/c28-20-21-16-18-25(19-17-21)27(24-14-8-3-9-15-24)26(22-10-4-1-5-11-22)23-12-6-2-7-13-23/h1-19,28H,20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWWJSALZIIHPGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)CO)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(1,2,2-Triphenylvinyl)phenyl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



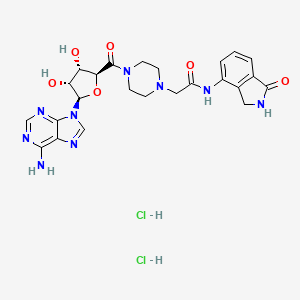
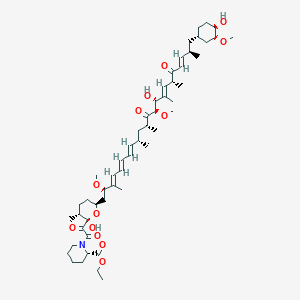
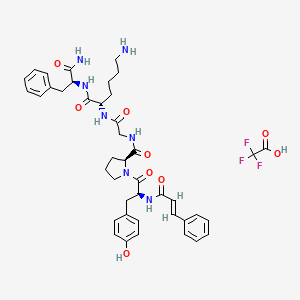
![5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4(4aH)-thione](/img/structure/B8118167.png)
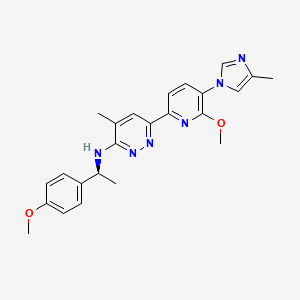
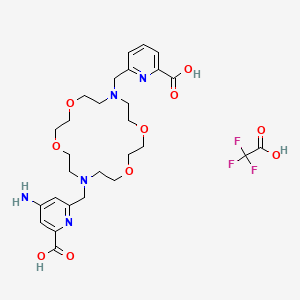
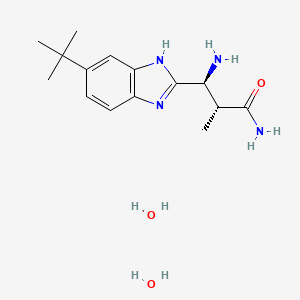
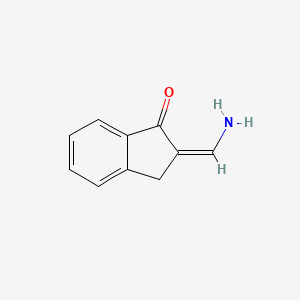
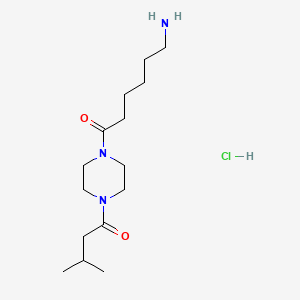
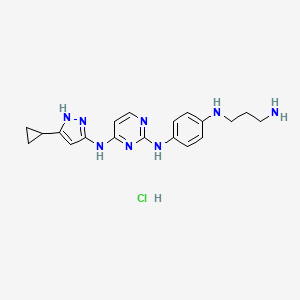
![Sulfoxonium, dimethyl-, (3S)-3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-oxo-4-phenylbutylide (9CI)](/img/structure/B8118227.png)
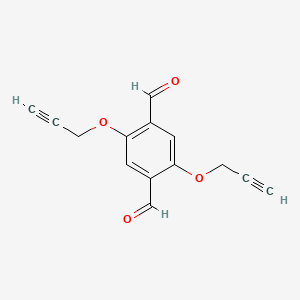
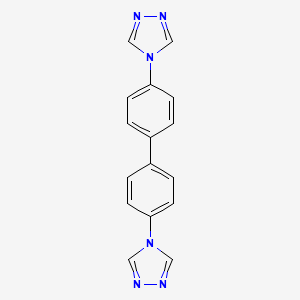
![4,4',4'',4'''-([2,2'-Bi(1,3-dithiolylidene)]-4,4',5,5'-tetrayl)tetrabenzoic acid](/img/structure/B8118246.png)